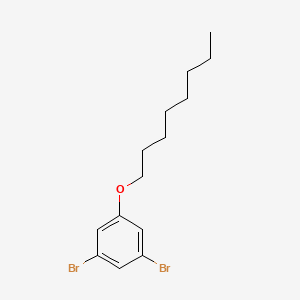

1,3-Dibromo-5-(octyloxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

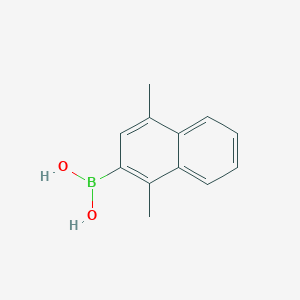

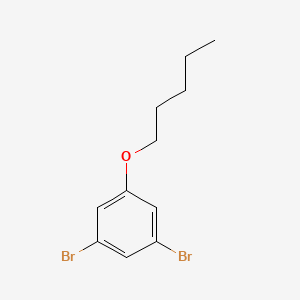

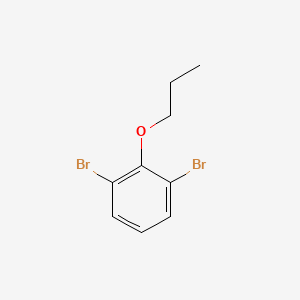

1,3-Dibromo-5-(octyloxy)benzene is a chemical compound with the CAS Number: 1240047-14-6 . It has a molecular weight of 364.12 and its IUPAC name is 1,3-dibromo-5-(octyloxy)benzene . The compound is typically stored at temperatures between 2-8°C and is usually in a liquid form .

Molecular Structure Analysis

The InChI code for 1,3-Dibromo-5-(octyloxy)benzene is 1S/C14H20Br2O/c1-2-3-4-5-6-7-8-17-14-10-12(15)9-13(16)11-14/h9-11H,2-8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

1,3-Dibromo-5-(octyloxy)benzene is a liquid at room temperature . It has a molecular weight of 364.12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Characterization

1,3-Dibromo-5-(octyloxy)benzene and its derivatives have been explored in various scientific research contexts, primarily focusing on their synthesis, structural characterization, and applications in materials science. For instance, the study on ethynylferrocene compounds of 1,3,5-tribromobenzene illustrates the synthesis of new compounds through palladium-catalyzed cross-coupling reactions. These compounds exhibit chemically reversible oxidations, suggesting potential applications in electronic materials due to their unique electrochemical properties (Fink et al., 1997).

Molecular Interactions and Packing

Research on 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives reveals insights into molecular packing interactions, including C–Br...π(arene) and Br...Br interactions. These findings are crucial for understanding the solid-state properties of such compounds, which is essential for the design of advanced materials with specific functionalities (Manfroni et al., 2021).

Luminescence and Structural Dynamics

The structural dynamics of luminescent organic bromine-substituted complexes have been explored, with a focus on 1,4-dibromo-2,5-bis(octyloxy)benzene. These studies demonstrate the material's potential in optoelectronic applications, highlighting the importance of intermolecular interactions in determining the luminescent properties of organic compounds (Basuroy et al., 2017).

Applications in Organic Electronics

1,3-Dibromo-5-(octyloxy)benzene derivatives have also been investigated for their applications in organic electronics, such as in the development of organic thin film transistors. Studies on the thermal behavior and thin film properties of bis-pyrene compounds derived from similar structures underscore the potential of these materials in semiconducting applications, offering insights into the temperature's influence on their electrical properties (Constantinescu et al., 2015).

Photovoltaic Performance

The synthesis and application of a bulk tri(octyloxy)benzene moiety grafted onto fullerene demonstrate the compound's ability to induce highly ordered bulk heterojunction structures. This ordered active layer exhibits good photovoltaic performance, indicating the potential of 1,3-dibromo-5-(octyloxy)benzene derivatives in improving the efficiency of solar cell technologies (Zhang et al., 2013).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propiedades

IUPAC Name |

1,3-dibromo-5-octoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2O/c1-2-3-4-5-6-7-8-17-14-10-12(15)9-13(16)11-14/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWGWHRUQKVFOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-(octyloxy)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)

![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)